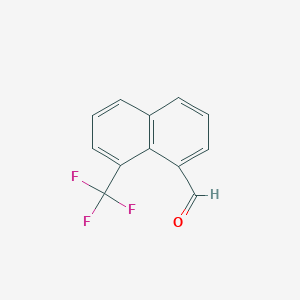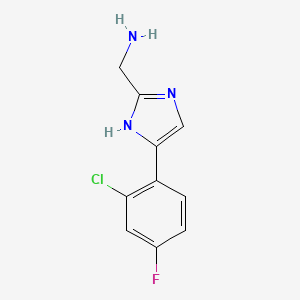
1-(Trifluoromethyl)naphthalene-8-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(トリフルオロメチル)ナフタレン-8-カルボキシアルデヒドは、分子式C12H7F3Oの有機化合物です。これは、ナフタレン環にトリフルオロメチル基が結合し、カルボキシアルデヒド官能基が結合していることを特徴としています。
準備方法
合成経路および反応条件: 1-(トリフルオロメチル)ナフタレン-8-カルボキシアルデヒドは、いくつかの方法で合成できます。一般的なアプローチの1つは、トリフルオロアセチルクロリドを用いたナフタレンのフリーデル・クラフツアシル化を行い、続いて酸化によってカルボキシアルデヒド基を導入する方法です。この反応は通常、塩化アルミニウム(AlCl3)などのルイス酸触媒を必要とし、無水条件下で行われることで、アシルクロリドの加水分解を防ぎます。
工業的生産方法: 1-(トリフルオロメチル)ナフタレン-8-カルボキシアルデヒドの工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器の使用や反応条件の最適化により、収率と純度が向上します。さらに、再結晶またはクロマトグラフィーなどの精製工程が採用され、目的の生成物が得られます。
化学反応の分析
反応の種類: 1-(トリフルオロメチル)ナフタレン-8-カルボキシアルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用してカルボン酸に酸化できます。
還元: アルデヒド基は、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して第一級アルコールに還元できます。
置換: トリフルオロメチル基は、求核置換反応に関与し、求核剤がフッ素原子の1つを置き換えます。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中のKMnO4、酢酸中のCrO3。
還元: メタノールまたはエタノール中のNaBH4、エーテル中のLiAlH4。
置換: 塩基性条件下のアミンやチオールなどの求核剤。
生成される主要な生成物:
酸化: 1-(トリフルオロメチル)ナフタレン-8-カルボン酸。
還元: 1-(トリフルオロメチル)ナフタレン-8-メタノール。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
1-(トリフルオロメチル)ナフタレン-8-カルボキシアルデヒドは、科学研究においてさまざまな用途があります。
化学: これは、より複雑な有機分子の合成、特にフッ素化合物の開発におけるビルディングブロックとして役立ちます。
生物学: この化合物は、酵素触媒反応の研究や、生物学的経路の調査のためのプローブとして使用されています。
産業: この化合物は、ポリマーや農薬を含む特殊化学品や材料の製造に使用されています。
科学的研究の応用
1-(Trifluoromethyl)naphthalene-8-carboxaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
1-(トリフルオロメチル)ナフタレン-8-カルボキシアルデヒドの作用機序は、特定の分子標的との相互作用を含みます。トリフルオロメチル基は、化合物の親油性を高め、生物膜をより効果的に透過できるようにします。アルデヒド基は、タンパク質や酵素の求核部位と共有結合を形成し、それらの活性を阻害する可能性があります。この2つの機能により、この化合物は生化学研究において貴重なツールとなっています。
類似の化合物との比較
1-(トリフルオロメチル)ナフタレン-8-カルボキシアルデヒドは、次のような他の類似の化合物と比較できます。
1-(トリフルオロメチル)ナフタレン: カルボキシアルデヒド基がないため、特定の化学反応では反応性が低くなります。
1-(トリフルオロメチル)ベンズアルデヒド: ナフタレン環ではなくベンゼン環を含んでいるため、化学的性質と反応性が異なります。
8-(トリフルオロメチル)ナフタレン-1-カルボキシアルデヒド: トリフルオロメチル基とカルボキシアルデヒド基の位置が逆になっているため、反応性と用途が異なります。
1-(トリフルオロメチル)ナフタレン-8-カルボキシアルデヒドにおけるトリフルオロメチル基とカルボキシアルデヒド基のユニークな組み合わせは、明確な化学的性質を付与し、さまざまな科学的および工業的用途において貴重な化合物となっています。
類似化合物との比較
1-(Trifluoromethyl)naphthalene-8-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
1-(Trifluoromethyl)benzaldehyde: Contains a benzene ring instead of a naphthalene ring, resulting in different chemical properties and reactivity.
8-(Trifluoromethyl)naphthalene-1-carboxaldehyde: The position of the trifluoromethyl and carboxaldehyde groups is reversed, leading to variations in reactivity and applications.
The unique combination of the trifluoromethyl and carboxaldehyde groups in this compound imparts distinct chemical properties and makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC名 |
8-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-7H |
InChIキー |
HRSDRYKUTTWUQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)








![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)


